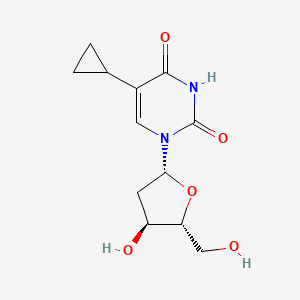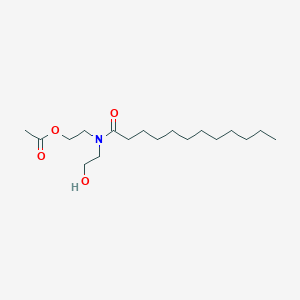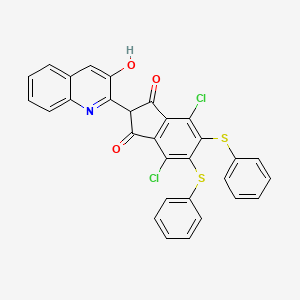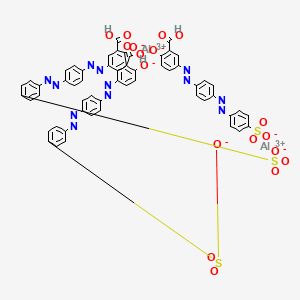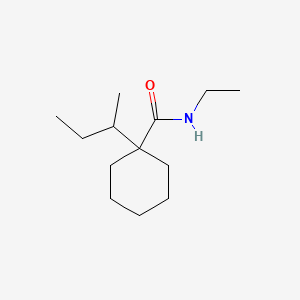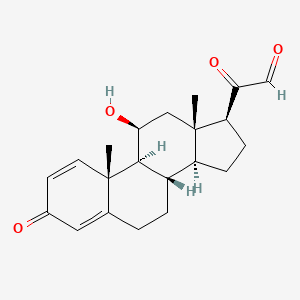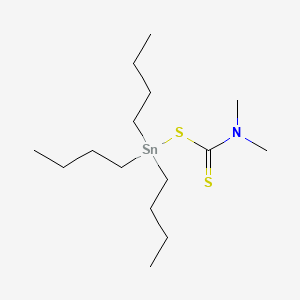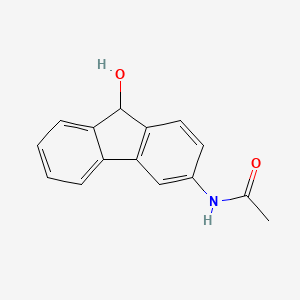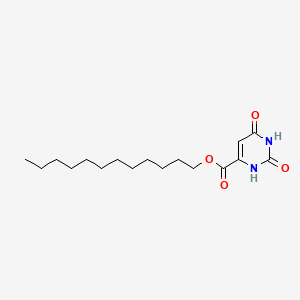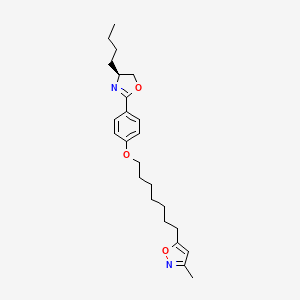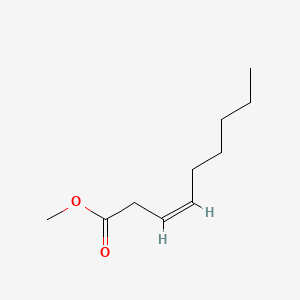
Methyl 3-nonenoate, (3Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-nonenoate, (3Z)-, is a chemical compound belonging to the family of esters. It is a colorless liquid with a fruity odor, commonly used in the fragrance and flavor industry. This compound has a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol . It is also known for its applications in scientific research, particularly in organic chemistry and pest management.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-nonenoate, (3Z)-, can be synthesized through various methods. One common synthetic route involves the esterification of 3-nonenoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of methyl 3-nonenoate, (3Z)-, often involves the use of continuous flow reactors to optimize yield and efficiency. The process includes the esterification of 3-nonenoic acid with methanol, followed by purification steps such as distillation and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-nonenoate, (3Z)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into saturated esters or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Saturated esters and alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Aplicaciones Científicas De Investigación
Methyl 3-nonenoate, (3Z)-, has diverse applications in scientific research:
Organic Chemistry: It serves as a synthetic intermediate in the preparation of complex organic molecules.
Pest Management: It is used as a pheromone in pest control strategies.
Fragrance and Flavor Industry: It is utilized for its fruity odor in the formulation of fragrances and flavors.
Environmental Science: It is studied for its photocatalytic degradation properties.
Mecanismo De Acción
The mechanism of action of methyl 3-nonenoate, (3Z)-, involves its interaction with specific molecular targets and pathways. In pest management, it acts as a pheromone, attracting insects and disrupting their mating behavior. In organic synthesis, it participates in various chemical reactions, forming intermediates that lead to the synthesis of complex molecules.
Comparación Con Compuestos Similares
Methyl 3-nonenoate, (3Z)-, can be compared with other similar compounds such as:
Methyl 2-nonenoate: Similar in structure but differs in the position of the double bond.
Methyl 3-nonanoate: A saturated ester with no double bonds.
Methyl 3-hexenoate: A shorter chain ester with similar reactivity.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of methyl 3-nonenoate, (3Z)-, in various fields.
Propiedades
Número CAS |
41654-16-4 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
methyl (Z)-non-3-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7- |
Clave InChI |
MTDCXFZGUVZRSQ-FPLPWBNLSA-N |
SMILES isomérico |
CCCCC/C=C\CC(=O)OC |
SMILES canónico |
CCCCCC=CCC(=O)OC |
Punto de ebullición |
90.00 °C. @ 18.00 mm Hg |
Densidad |
0.880-0.900 (20°) |
Descripción física |
Liquid clear, colourless liquid |
Solubilidad |
insoluble in water |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
